N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide
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Overview
Description
The compound N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide is a synthetic molecule that has garnered attention in scientific research for its potential applications across various fields. It features a unique structure that combines a benzyl-piperidinyl moiety with a furan-carboxamide, contributing to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves the following key steps:
Synthesis of the benzyl-piperidinyl intermediate: A piperidine ring is substituted at the 4th position with a benzyl group that contains a methylthio substituent. This can be achieved through a nucleophilic substitution reaction.
Introduction of the furan moiety: The benzyl-piperidinyl intermediate is then reacted with furan-2-carboxylic acid chloride under suitable conditions, leading to the formation of the desired compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound would involve similar steps but on a larger scale. Efficient catalytic systems and optimized reaction conditions would be employed to maximize yield and purity. Continuous flow processes and automated systems might be used to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylthio group in the compound can be oxidized to form a sulfoxide or sulfone.
Reduction: The furan ring can undergo hydrogenation, leading to dihydrofuran derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Reduction: Hydrogenation using catalysts such as palladium on carbon under hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products:
Oxidation of the methylthio group leads to sulfoxide or sulfone derivatives.
Reduction of the furan ring produces dihydrofuran derivatives.
Substitution of the benzyl group forms various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: The compound's structure allows it to serve as a building block for more complex molecules in organic synthesis. It's often studied for its reactivity and potential to form new compounds.
Biology: Its interactions with biological systems are of interest, particularly in the context of receptor binding and enzyme inhibition studies. The piperidinyl moiety is known to play a role in biological activity.
Medicine: There is ongoing research into its potential therapeutic applications, particularly in the design of new pharmaceutical agents targeting neurological conditions.
Industry: In industrial chemistry, the compound is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The piperidinyl moiety is known to bind to certain receptors in the nervous system, potentially modulating neurotransmitter activity. The furan-carboxamide structure might contribute to its ability to inhibit particular enzymes, leading to varied biological effects.
Comparison with Similar Compounds
Compared to similar compounds, N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)furan-2-carboxamide stands out due to its unique combination of a benzyl-piperidinyl and a furan-carboxamide. Other similar compounds include:
N-((1-(2-phenylethyl)piperidin-4-yl)methyl)furan-2-carboxamide: Lacks the methylthio substituent, potentially altering its biological activity.
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)thiazole-2-carboxamide: Has a thiazole ring instead of furan, which changes its reactivity and applications.
Properties
IUPAC Name |
N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-24-18-7-3-2-5-16(18)14-21-10-8-15(9-11-21)13-20-19(22)17-6-4-12-23-17/h2-7,12,15H,8-11,13-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSOOMOWHWSJBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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